6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
Brand Name: Vulcanchem
CAS No.: 945426-65-3
VCID: VC0023891
InChI: InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3
SMILES: CC1=CCCC(C1=CCC(C)OC)(C)C
Molecular Formula: C₁₄H₂₄O
Molecular Weight: 208.34

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

CAS No.: 945426-65-3

Cat. No.: VC0023891

Molecular Formula: C₁₄H₂₄O

Molecular Weight: 208.34

* For research use only. Not for human or veterinary use.

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene - 945426-65-3

Specification

CAS No. 945426-65-3
Molecular Formula C₁₄H₂₄O
Molecular Weight 208.34
IUPAC Name 6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene
Standard InChI InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3
SMILES CC1=CCCC(C1=CCC(C)OC)(C)C

Introduction

Chemical Identification and Nomenclature

Standard Chemical Identifiers

The compound's identity is established through several standardized chemical identifiers as detailed in Table 1:

Table 1: Chemical Identifiers of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

IdentifierValue
CAS Number945426-65-3
Molecular FormulaC₁₄H₂₄O
Molecular Weight208.34 g/mol
IUPAC Name(6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene
Common NameRetro-methyl-alpha-ionol

Sources:

Structural Configuration and Stereochemistry

The molecular architecture of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene centers around a cyclohexene ring system. This six-membered ring incorporates a carbon-carbon double bond and features three methyl substituents strategically positioned at carbons 1 and 5. The compound's distinctive functionality emerges from the methoxybutylidene group located at position 6. According to PubChem data, the full IUPAC name designates this as (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene, explicitly indicating a Z configuration at the double bond of carbon 6 . This stereochemical configuration substantially influences the three-dimensional molecular arrangement, potentially affecting the compound's biological interactions and chemical reactivity profiles.

Physical and Chemical Properties

Computed Physical Properties

Computational analysis provides valuable insights into the physicochemical characteristics of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene. Table 2 presents these properties with their significance:

Table 2: Computed Physical Properties of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

PropertyValueSignificance
XLogP3-AA3.5Indicates moderate lipophilicity, suggesting potential for membrane permeability
Hydrogen Bond Donor Count0No hydrogen atoms available for hydrogen bond donation
Hydrogen Bond Acceptor Count1Single acceptor site (methoxy oxygen), limiting hydrogen bonding capabilities
Rotatable Bond Count3Confers moderate molecular flexibility, impacting conformational adaptability
Exact Mass208.182715385 DaPrecise molecular mass for analytical identification

Source:

Chemical Reactivity Profile

Synthesis and Preparation Methods

Structure-Based Synthesis Considerations

Given the compound's structural similarity to other monoterpenes and ionone derivatives, potential synthetic strategies might involve modifications of established routes for related compounds. The challenge in such synthesis likely centers on establishing the correct stereochemistry at the exocyclic double bond to ensure the Z configuration indicated in the IUPAC name. Future research could benefit from exploring stereoselective synthetic methodologies to efficiently produce this compound with high stereochemical purity.

Analytical Characterization Methods

Spectroscopic Identification

While specific spectroscopic data for 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene is limited in the available literature, standard analytical approaches for similar compounds typically involve nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR. These techniques would be particularly valuable for confirming the stereochemical configuration at the exocyclic double bond and elucidating the compound's three-dimensional structure. Mass spectrometry would also serve as a critical tool for molecular weight confirmation and fragmentation pattern analysis.

Chromatographic Methods

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), represent essential methodologies for the isolation, purification, and quantitative analysis of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene. Development of optimized chromatographic protocols specific to this compound would significantly enhance research capabilities and facilitate more detailed structure-property relationship studies.

Future Research Directions and Opportunities

Comprehensive Physical Characterization

Future research should prioritize experimental determination of physical properties beyond the computed values currently available. This includes measurements of boiling point, melting point, solubility parameters, refractive index, and other physical constants that would provide valuable reference data for researchers working with this compound.

Synthesis Optimization

Development of efficient, stereoselective synthetic routes represents a significant opportunity for advancing research on 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene. Optimization of reaction conditions, yield improvement, and scaling strategies would enhance accessibility of this compound for diverse research applications.

Biological Activity Exploration

Systematic investigation of potential biological activities, including receptor binding studies, enzyme interaction analyses, and cellular response evaluations, would substantially expand understanding of this compound's biological significance. Such studies could potentially reveal novel applications in pharmaceutical research or other biomedical fields.

Structure-Activity Relationship Studies

Comparative analyses with structurally similar compounds would provide valuable insights regarding the relationship between structural features and functional properties. These structure-activity relationship studies could inform rational design of derivatives with enhanced or targeted properties for specific applications.

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